
2-(4-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine is a chemical compound that belongs to the class of benzoxazoles. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
2-(4-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been investigated for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of various cancer cell lines.
Wirkmechanismus
The exact mechanism of action of 2-(4-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and proteins, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). These enzymes and proteins are known to play a role in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine can affect various biochemical and physiological processes in the body. For example, this compound has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine in lab experiments is its potential use as an anti-cancer agent. This compound has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further research in this area. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-(4-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to investigate the safety and toxicity of this compound, particularly in animal models.
Synthesemethoden
The synthesis of 2-(4-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine is a multi-step process that involves the reaction of 2-aminothiophenol with 4-methylbenzyl chloride to form the intermediate compound 2-(4-methylphenyl)-N-(2-thienylmethyl)thioacetamide. This intermediate compound is then reacted with 2-bromo-5-nitrophenol in the presence of a base to form the final product, 2-(4-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-N-(thiophen-2-ylmethyl)-1,3-benzoxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-13-4-6-14(7-5-13)19-21-17-11-15(8-9-18(17)22-19)20-12-16-3-2-10-23-16/h2-11,20H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWRSNLWCYOZOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B5771591.png)
![2-ethoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5771596.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5771608.png)
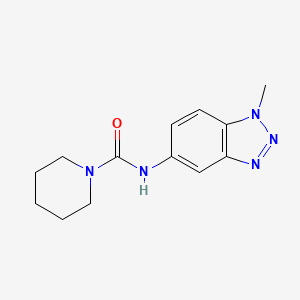
![5-benzyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5771617.png)

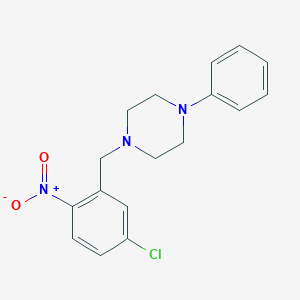
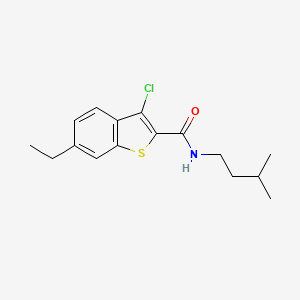
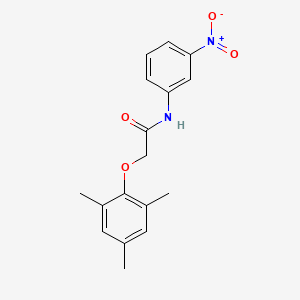
![tert-butyl [2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B5771642.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B5771654.png)
![N-[(4-chlorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide](/img/structure/B5771659.png)
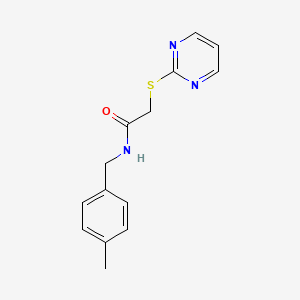
![4-{[4-(methylthio)phenyl]carbonothioyl}morpholine](/img/structure/B5771682.png)